molecular formula C12H10F2O3 B13688930 Ethyl (E)-4-(2,4-Difluorophenyl)-4-oxo-2-butenoate

Ethyl (E)-4-(2,4-Difluorophenyl)-4-oxo-2-butenoate

Cat. No.: B13688930
M. Wt: 240.20 g/mol
InChI Key: AGIYLWLVBHFUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (E)-4-(2,4-Difluorophenyl)-4-oxo-2-butenoate is an organic compound that features a difluorophenyl group attached to a butenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-4-(2,4-Difluorophenyl)-4-oxo-2-butenoate typically involves the reaction of ethyl acetoacetate with 2,4-difluorobenzaldehyde under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde reacts with the active methylene group of the acetoacetate to form the desired product. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-4-(2,4-Difluorophenyl)-4-oxo-2-butenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.

Scientific Research Applications

Ethyl (E)-4-(2,4-Difluorophenyl)-4-oxo-2-butenoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (E)-4-(2,4-Difluorophenyl)-4-oxo-2-butenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl (E)-4-(2,4-Difluorophenyl)-4-oxo-2-butenoate can be compared with other similar compounds, such as:

    Ethyl 4-oxo-2-butenoate: Lacks the difluorophenyl group, resulting in different reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its physical and chemical properties.

    Ethyl (E)-4-(4-fluorophenyl)-4-oxo-2-butenoate: Contains a single fluorine atom, leading to different electronic and steric effects.

Properties

Molecular Formula

C12H10F2O3

Molecular Weight

240.20 g/mol

IUPAC Name

ethyl 4-(2,4-difluorophenyl)-4-oxobut-2-enoate

InChI

InChI=1S/C12H10F2O3/c1-2-17-12(16)6-5-11(15)9-4-3-8(13)7-10(9)14/h3-7H,2H2,1H3

InChI Key

AGIYLWLVBHFUEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC(=O)C1=C(C=C(C=C1)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.